Sodium;4-(6-ethyldecyl)benzenesulfonate
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Overview
Description
Sodium 4-(6-ethyldecyl)benzenesulfonate is an organic compound with the molecular formula C18H29NaO3S. It is a sodium salt of benzenesulfonic acid, where the benzene ring is substituted with a 6-ethyldecyl group. This compound is known for its surfactant properties and is commonly used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-(6-ethyldecyl)benzenesulfonate typically involves the sulfonation of 4-(6-ethyldecyl)benzene with sulfur trioxide or concentrated sulfuric acid, followed by neutralization with sodium hydroxide. The reaction can be summarized as follows: [ \text{C}_6\text{H}_5\text{C}6\text{H}{13} + \text{SO}_3 \rightarrow \text{C}_6\text{H}_4\text{C}6\text{H}{13}\text{SO}_3\text{H} ] [ \text{C}_6\text{H}_4\text{C}6\text{H}{13}\text{SO}_3\text{H} + \text{NaOH} \rightarrow \text{C}_6\text{H}_4\text{C}6\text{H}{13}\text{SO}_3\text{Na} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of sodium 4-(6-ethyldecyl)benzenesulfonate involves continuous sulfonation processes using reactors designed for high efficiency and yield. The sulfonation is followed by neutralization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-(6-ethyldecyl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid or thiol group.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinic acids or thiols.
Substitution: Various substituted benzenesulfonates
Scientific Research Applications
Sodium 4-(6-ethyldecyl)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in detergents, emulsifiers, and dispersants
Mechanism of Action
The mechanism of action of sodium 4-(6-ethyldecyl)benzenesulfonate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in its applications in detergents and emulsifiers. The molecular targets include cell membranes and proteins, where it can alter membrane permeability and protein conformation .
Comparison with Similar Compounds
Sodium dodecylbenzenesulfonate: Another widely used surfactant with a similar structure but different alkyl chain length.
Sodium benzenesulfonate: Lacks the long alkyl chain, resulting in different surfactant properties.
Uniqueness: Sodium 4-(6-ethyldecyl)benzenesulfonate is unique due to its specific alkyl chain length, which provides distinct surfactant properties compared to other benzenesulfonates. This uniqueness makes it suitable for specialized applications where specific surfactant characteristics are required .
Properties
Molecular Formula |
C18H29NaO3S |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
sodium;4-(6-ethyldecyl)benzenesulfonate |
InChI |
InChI=1S/C18H30O3S.Na/c1-3-5-9-16(4-2)10-7-6-8-11-17-12-14-18(15-13-17)22(19,20)21;/h12-16H,3-11H2,1-2H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
HLZPFMSGWIVXAK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)CCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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